4-(methoxymethoxy)-1H-indole

Description

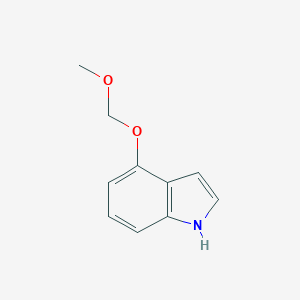

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-7-13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFUZGFLXPGQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxymethoxy 1h Indole and Its Indole Precursors

Installation of the Methoxymethoxy (MOM) Group at Hydroxyl Positions

The protection of the hydroxyl group at the C4 position of the indole (B1671886) ring is often necessary to prevent unwanted side reactions during further synthetic transformations. The methoxymethyl (MOM) ether is a commonly employed protecting group due to its relative stability under a range of conditions and its straightforward removal. adichemistry.com

Reaction with Chloromethyl Methyl Ether (MOMCl)

The most direct method for the introduction of the MOM group is the reaction of a hydroxyl-containing compound with chloromethyl methyl ether (MOMCl). adichemistry.comresearchgate.net This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

For the synthesis of 4-(methoxymethoxy)-1H-indole, 4-hydroxyindole (B18505) is treated with MOMCl in a suitable aprotic solvent. A common base used for this purpose is N,N-diisopropylethylamine (DIPEA). adichemistry.com The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the indole attacks the electrophilic chloromethyl methyl ether.

General Reaction Scheme:

The choice of base and solvent is critical to optimize the yield and minimize side reactions. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) can also be used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily reacts with MOMCl. adichemistry.comclockss.org

Table 1: Reaction Conditions for MOM Group Installation using MOMCl

| Substrate | Reagent | Base | Solvent | Temperature | Reference(s) |

| Hydroxyl Group | MOMCl | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature | adichemistry.com |

| Hydroxyl Group | MOMCl | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | adichemistry.comclockss.org |

It is important to note that MOMCl is a regulated carcinogen and may contain the more potent carcinogen bis(chloromethyl) ether, requiring careful handling in a fume hood. researchgate.netsioc-journal.cn

Alternative Methoxymethylation Strategies (e.g., Dimethoxymethane (B151124) with Acid)

Given the hazards associated with MOMCl, alternative methods for introducing the MOM group have been developed. One common strategy involves the use of dimethoxymethane (also known as methylal) in the presence of an acid catalyst. adichemistry.com

This reaction proceeds by the acid-catalyzed formation of a methoxymethyl cation from dimethoxymethane, which then reacts with the hydroxyl group of the indole. A variety of acid catalysts can be employed, including phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). adichemistry.com The use of phosphorus pentoxide in chloroform (B151607) has been shown to be effective, with improved yields when the solvent is dried over P₂O₅ beforehand. adichemistry.com

General Reaction Scheme:

Table 2: Alternative Methoxymethylation Conditions

| Substrate | Reagent | Catalyst | Solvent | Temperature | Reference(s) |

| Hydroxyl Group | Dimethoxymethane | P₂O₅ | Chloroform | 25 °C | adichemistry.com |

| Hydroxyl Group | Dimethoxymethane | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | Not Specified | adichemistry.com |

Synthetic Routes to 4-Hydroxyindole and other 4-Substituted Indoles

The synthesis of the 4-hydroxyindole core is a critical prerequisite for the preparation of this compound. Several classical and modern indole syntheses can be adapted for this purpose.

Fischer Indole Synthesis Variations

The Fischer indole synthesis is a widely used and versatile method for constructing the indole ring system. wikipedia.org It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbhu.ac.in

To synthesize 4-hydroxyindole, a (3-hydroxyphenyl)hydrazine derivative would be reacted with a suitable carbonyl compound. For instance, the reaction of 3-methoxyphenylhydrazine with pyruvic acid, followed by cyclization and subsequent demethylation, can yield 4-hydroxyindole. The use of microwave irradiation can accelerate the cyclization step. vulcanchem.com

A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis and expands the scope of the reaction. wikipedia.org

Bartoli Indole Reaction for Regioselective Synthesis at C7 (and related)

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, which are often difficult to access via other routes. thieme-connect.comrsc.org The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com While primarily known for 7-substitution, modifications can allow for the synthesis of other substituted indoles.

The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a thieme-connect.comthieme-connect.com-sigmatropic rearrangement. thieme-connect.comjk-sci.com The presence of a bulky ortho substituent is often crucial for high yields. wikipedia.org

A significant advancement by Dobbs demonstrated the use of an ortho-bromine as a transient directing group, which can be removed after the indole formation. rsc.org This allows for the synthesis of indoles that are unsubstituted at the 7-position, potentially providing a route to 4-substituted indoles from appropriately substituted nitroarenes. rsc.org

Dearomatization Strategies leading to Indoline (B122111) Intermediates

Recent advances in indole synthesis have explored dearomatization strategies to create functionalized indoline scaffolds, which can then be re-aromatized to form substituted indoles. nih.govresearchgate.net These methods offer novel pathways to access diverse indole derivatives.

One approach involves the dearomative cyclization of indoles. researchgate.net For example, an indole dearomatization/reduction strategy has been developed to expand collections of indole-containing pseudo-natural products. nih.gov Another strategy involves the intermolecular arylative dearomatization of indoles. sci-hub.se

These dearomatization reactions can introduce new stereocenters and significantly alter the three-dimensional structure of the starting indole. researchgate.net The resulting indolines can serve as versatile intermediates for the synthesis of a wide range of substituted indole alkaloids. researchgate.net For instance, photoredox-mediated Giese-type transformations have been developed for the dearomatization of electron-deficient indoles, leading to the formation of indolines. researchgate.net

Palladium-Catalyzed Cross-Coupling for Indole Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orgnih.gov These methods are instrumental in the functionalization of the indole nucleus, including precursors to this compound. The general mechanism for these reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. scielo.br

Several named reactions fall under this category, each utilizing a different organometallic partner:

Suzuki-Miyaura Coupling: Employs organoboron compounds (boronic acids or esters) and is known for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.orgscielo.br

Heck-Mizoroki Reaction: Couples alkenes with organic halides, proceeding through a different pathway involving alkene coordination and migratory insertion. scielo.br

Stille Coupling: Uses organotin reagents. While highly effective, the toxicity of organotin compounds is a significant drawback. scielo.br

Sonogashira Coupling: Specifically forms C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides, often with a copper co-catalyst. scielo.br

Buchwald-Hartwig Amination: A key method for forming C-N bonds, used for the N-arylation or N-alkylation of indoles with aryl or alkyl halides. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often crucial for achieving high yields in the N-arylation of indoles with various aryl halides and triflates. organic-chemistry.org

These reactions are pivotal for modifying the indole core, allowing for the introduction of diverse substituents onto either the pyrrole (B145914) or benzene (B151609) ring of a pre-existing indole, such as a 4-alkoxyindole derivative. beilstein-journals.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Indole Functionalization

| Reaction Name | Organometallic Reagent | Bond Formed | Typical Substrates |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂, R-B(OR)₂ | C-C | Aryl/vinyl halides, boronic acids |

| Heck-Mizoroki | Alkene | C-C | Aryl/vinyl halides, alkenes |

| Stille | R-Sn(Alkyl)₃ | C-C | Aryl/vinyl halides, organostannanes |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Aryl/vinyl halides, alkynes |

| Buchwald-Hartwig | Amine | C-N | Aryl halides, indoles (amines) |

C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing indoles, circumventing the need for pre-functionalized starting materials like halides or organometallics. mdpi.comchim.it This approach involves the direct cleavage of a carbon-hydrogen bond and its replacement with a new bond. Given the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C-3 position, achieving regioselectivity at other positions, especially on the benzene ring (C-4 to C-7), often requires a directing group strategy. chim.itnih.gov

A directing group, temporarily installed on the indole, coordinates to the metal catalyst (commonly palladium, rhodium, or ruthenium) and positions it in close proximity to a specific C-H bond, facilitating its selective activation. acs.orgresearchgate.net

Key findings in this area include:

A ruthenium-catalyzed method achieves highly regioselective C-4 alkenylation of indoles by using an aldehyde group at the C-3 position as a directing group. mdpi.comacs.orgresearchgate.net

A rhodium(II)-catalyzed reaction has been developed for the asymmetric synthesis of 4-substituted indoles from a 4-acetoxy-6,7-dihydroindole precursor, proceeding through a combined C-H activation/Cope rearrangement-elimination mechanism. acs.org

By installing a pivaloyl directing group at the C-3 position, regioselective C-4 arylation of indoles can be achieved using palladium catalysts. nih.gov

These methods are significant as they provide direct routes to 4-substituted indoles, which are valuable precursors for more complex molecules. nih.govacs.org

Table 2: Examples of Directing Group Strategies for Indole C-H Functionalization

| Target Position | Directing Group (Position) | Catalyst | Coupling Partner | Reference |

|---|---|---|---|---|

| C-4 | Aldehyde (C-3) | Ruthenium(II) | Alkenes (e.g., methyl acrylate) | mdpi.comacs.org |

| C-4 | Pivaloyl (C-3) | Palladium(II) | Aryl iodides | nih.gov |

| C-4 | Glycine (transient) | Palladium(II) | Aryl iodides | nih.gov |

Other Relevant Indole Core Synthesis Methods (e.g., Madelung, Reissert, Hemetsberger–Knittel)

Besides modern catalytic methods, several classical named reactions provide fundamental routes to the indole core itself. These are crucial for synthesizing the initial indole scaffold, which can then be modified to produce derivatives like this compound.

Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base (e.g., sodium or potassium alkoxide) at high temperatures (200–400 °C). wikipedia.org The reaction is generally limited to the preparation of 2-alkylindoles and can be harsh. wikipedia.orgbhu.ac.in However, modern variations using organolithium bases or introducing electron-withdrawing groups can enable the reaction to proceed under milder conditions. bhu.ac.inresearchgate.net A modified Madelung synthesis has been used to prepare 4-nitroindoles, indicating its potential for synthesizing 4-substituted indoles. researchgate.net

Reissert Synthesis: The Reissert synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.orgchemeurope.com The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization using reagents like zinc in acetic acid to form an indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to yield the indole. wikipedia.orgchemeurope.comchemicalbook.com This multi-step process is a versatile route to substituted indoles. wikipedia.org

Hemetsberger–Knittel Synthesis: This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form an indole-2-carboxylic ester. synarchive.comwikipedia.orgpcbiochemres.com The reaction mechanism is thought to proceed through a nitrene intermediate. wikipedia.org While yields can be high, the synthesis and stability of the azido (B1232118) starting material can be challenging. wikipedia.org The method has been applied to create various substituted indoles, and modern adaptations using microwave or flow chemistry have improved its utility. researchgate.netnih.gov

Table 3: Summary of Classical Indole Synthesis Methods

| Synthesis Name | Starting Materials | Key Transformation | Typical Product |

|---|---|---|---|

| Madelung | N-acyl-o-toluidine | High-temperature base-catalyzed intramolecular cyclization | 2-Alkylindoles |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Condensation followed by reductive cyclization | Indole-2-carboxylic acid |

| Hemetsberger–Knittel | 3-Aryl-2-azido-propenoic ester | Thermal decomposition and cyclization | Indole-2-carboxylic ester |

Functionalization Strategies on the Indole Ring System

Once the indole core is formed, or if starting with a pre-existing indole like this compound, further functionalization can be carried out to build molecular complexity. The regioselectivity of these reactions is a key consideration.

Regioselective Functionalization at C-4, C-5, C-6, C-7

Functionalizing the carbocyclic (benzene) ring of indole is challenging due to the higher intrinsic reactivity of the C-3 and C-2 positions in the pyrrole ring. chim.it Therefore, achieving regioselective substitution at positions C-4, C-5, C-6, or C-7 requires specific strategies that override the natural reactivity pattern.

Directed C-H activation, as discussed in section 2.2.5, is a primary strategy. By choosing an appropriate directing group on the indole nitrogen or at the C-3 position, functionalization can be guided to a specific site on the benzene ring. nih.govrsc.org For instance, the use of a removable pivaloyl group at C-3 can direct palladium-catalyzed arylation to the C-4 position. nih.gov

The C-7 position is particularly difficult to functionalize directly. rsc.org A common indirect route involves the reduction of the indole to an indoline, followed by directing-group-assisted C-7 functionalization, and subsequent re-aromatization back to the indole. nih.gov

Table 4: Strategies for Regioselective Functionalization of the Indole Benzene Ring

| Target Position | Strategy | Example | Reference |

|---|---|---|---|

| C-4 | C-3 directing group (Pivaloyl) | Pd-catalyzed arylation with aryl iodides | nih.gov |

| C-4 | Transient directing group (Glycine) | Pd-catalyzed arylation with aryl iodides | nih.gov |

| C-5 | C-3 directing group (Pivaloyl) | Cu-catalyzed arylation with aryl iodides | nih.gov |

| C-7 | Indoline C-H activation | C-7 arylation of N-acetylindoline, then oxidation | nih.gov |

N-1 Functionalization Strategies

Functionalization at the N-1 position of the indole ring is generally the most facile transformation due to the acidity of the N-H proton (pKa ≈ 17). The traditional approach involves deprotonation with a strong base followed by reaction with an electrophile. bhu.ac.in

Classical Method: This involves treating the indole with a strong base such as sodium hydride (NaH), sodamide (NaNH₂), or potassium tert-butoxide to generate the indolide anion. bhu.ac.ingoogle.com This potent nucleophile readily reacts with various electrophiles, including alkyl halides (for N-alkylation) or acyl chlorides (for N-acylation). google.com

Catalytic and Modern Methods: More recent methods offer milder conditions and improved functional group tolerance. Palladium-catalyzed N-arylation (a variant of the Buchwald-Hartwig amination) is a powerful tool for coupling indoles with aryl halides or triflates. organic-chemistry.orgresearchgate.net For N-alkylation, protocols using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provide efficient and selective N-methylation or N-benzylation, respectively. google.com Quaternary ammonium (B1175870) salts have also been reported as safe and highly selective N-alkylating agents. organic-chemistry.org

Table 5: Methods for N-1 Functionalization of Indoles

| Functionalization | Reagents | Conditions | Reference |

|---|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Stoichiometric base, anhydrous solvent | google.com |

| N-Methylation | Dimethyl Carbonate (DMC) | Catalytic Base (e.g., DABCO) | google.com |

| N-Benzylation | Dibenzyl Carbonate (DBC) | Catalytic Base (e.g., DABCO) | google.com |

| N-Arylation | Aryl Halide/Triflate | Pd Catalyst, Phosphine Ligand, Base | organic-chemistry.orgresearchgate.net |

Chemical Reactivity and Transformations of 4 Methoxymethoxy 1h Indole Derivatives

Reactivity of the Indole (B1671886) Nucleus in 4-(Methoxymethoxy)-1H-indole Systems

The indole core is an electron-rich aromatic system, and the presence of the 4-methoxymethoxy group further enhances this property through its electron-donating effect. vulcanchem.com This increased nucleophilicity dictates the regioselectivity of various transformations.

Electrophilic Aromatic Substitution Reactions on Electron-Rich Indoles

Notable EAS reactions involving MOM-protected indoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.orgnumberanalytics.com For this compound, this reaction is expected to proceed at the C3 position, yielding this compound-3-carbaldehyde. The Vilsmeier-Haack reaction is a cornerstone for the formylation of activated aromatic compounds. numberanalytics.comsid.ir

Mannich Reaction: This three-component reaction involves the aminoalkylation of a nucleophilic carbon, such as the C3 position of an indole, with an aldehyde (often formaldehyde) and a primary or secondary amine. wikipedia.orgresearchgate.netorganicchemistrytutor.com The reaction proceeds via the formation of an electrophilic iminium ion. wikipedia.orgclockss.org For this compound, the Mannich reaction would typically yield a gramine-type product, 4-(methoxymethoxy)-3-(dialkylaminomethyl)-1H-indole. The reactivity in Mannich reactions is enhanced by electron-donating groups on the indole nucleus. arkat-usa.org

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product with this compound |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | This compound-3-carbaldehyde |

| Mannich | CH₂O, R₂NH | 4-(methoxymethoxy)-3-(dialkylaminomethyl)-1H-indole |

Nucleophilic Substitution Reactions

While direct nucleophilic substitution on the electron-rich indole ring is uncommon, the introduction of specific functional groups can facilitate such reactions. core.ac.uk For instance, lithiation at the C2 position, often directed by an N-protecting group, can generate a nucleophilic species that subsequently reacts with electrophiles. The stability of the MOM group to common organometallic reagents is crucial in these synthetic sequences. uri.edu

Unprecedented nucleophilic substitution reactions have been observed in indole chemistry when a hydroxy group is introduced onto the indole nitrogen. core.ac.uk This modification alters the electronic properties of the indole ring, enabling reactions that are otherwise not feasible. core.ac.uk

Dearomatization Reactions and Formation of Saturated Indoline (B122111) Analogues

Dearomatization reactions convert flat aromatic compounds into three-dimensional cyclic structures, providing access to valuable synthetic intermediates. syr.educhemrxiv.org For indoles, dearomatization typically involves the reduction of the pyrrole (B145914) ring to yield an indoline (2,3-dihydroindole). rsc.org

Visible-light-induced dearomatization has emerged as a mild and effective strategy. chemrxiv.orgnih.gov These methods can involve photoredox catalysis where the indole is oxidized or reduced to a radical intermediate that then undergoes further reaction. nih.gov The formation of saturated indoline analogues from this compound can be achieved through catalytic hydrogenation or other reductive methods. rsc.orgacs.org These reactions are key for synthesizing complex polycyclic alkaloids. nih.gov

De-protection of the Methoxymethoxy Group

The utility of the MOM group lies in its ability to be selectively removed under conditions that leave other functional groups intact. organic-chemistry.org

Acid-Catalyzed Cleavage Methods (Lewis and Brønsted Acids)

The MOM ether is characteristically labile to acidic conditions. organic-chemistry.org Both Brønsted and Lewis acids are effective for its cleavage, which proceeds via protonation or coordination to the ether oxygen, followed by cleavage to form a hemiaminal intermediate that subsequently hydrolyzes to the free phenol (B47542) (4-hydroxyindole). nih.gov

Brønsted Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or camphorsulfonic acid (CSA) are commonly used. nih.govpitt.eduresearchgate.net The reaction is often performed in a protic solvent like methanol (B129727) or a mixture of solvents like THF/water. pitt.edusynarchive.com

Lewis Acids: A variety of Lewis acids, including zinc bromide (ZnBr₂), aluminum chloride (AlCl₃), and erbium triflate (Er(OTf)₃), can effectively cleave MOM ethers. nih.govpitt.eduorganic-chemistry.org These reactions are often carried out in aprotic solvents. nih.govscispace.com The choice of Lewis acid can offer greater selectivity in complex molecules.

Table 2: Conditions for MOM-Group Deprotection

| Acid Type | Reagent Examples | Typical Conditions |

|---|---|---|

| Brønsted Acid | TFA, HCl, CSA | Protic solvent (e.g., MeOH), often at room temperature |

| Lewis Acid | ZnBr₂, AlCl₃, Er(OTf)₃ | Aprotic solvent (e.g., DCM), may require cooling |

Compatibility of MOM Group with Other Synthetic Reagents and Conditions

An essential feature of the MOM protecting group is its stability under a range of conditions, allowing for functionalization of other parts of the molecule without premature cleavage. The MOM group is generally stable to:

Bases: It is resistant to strong bases like sodium hydride (NaH) and organolithium reagents (e.g., n-BuLi), which are often used for N-alkylation or deprotonation at other sites. nih.gov

Reductants: It can tolerate many reducing agents, such as those used for ester or nitro group reduction. acs.org

Oxidants: Its stability to oxidizing agents depends on the specific reagent and conditions. evitachem.com

Organometallic Reagents: The MOM group is compatible with conditions used for many palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. uri.eduevitachem.com

This compatibility allows for multi-step synthetic sequences where the 4-hydroxy group is masked until its unveiling is required, highlighting the strategic importance of this compound in synthetic organic chemistry. uri.edunih.gov

Further Derivatization of the Indole Scaffold Post-Deprotection

Once the 4-hydroxyl group is unmasked by cleaving the methoxymethyl ether, the resulting 4-hydroxyindole (B18505) becomes a versatile platform for extensive derivatization. The presence of the hydroxyl group not only provides a reactive handle for direct modification but also electronically influences the reactivity of the entire indole ring system, guiding subsequent transformations to specific positions.

The deprotection of this compound is a critical first step to enable reactions at the C4-hydroxyl position. This transformation can be accomplished under various conditions, tailored to the sensitivity of other functional groups present in the molecule. Common methods include treatment with acid, such as a hydrochloride solution, or the use of Lewis acids. mdpi.com For substrates sensitive to acid, milder, neutral deprotection methods have been developed. One such method employs a combination of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and 2,2′-bipyridyl. researchgate.net Another approach involves chelation-assisted cleavage using Lewis acidic montmorillonite (B579905) clay, which is particularly effective for ortho-substituted, MOM-protected phenols. mdma.ch

| Reagent/Condition | Description | Reference |

|---|---|---|

| Hydrochloride (HCl) solution | Acid-catalyzed hydrolysis, a common and straightforward method. | mdpi.com |

| TMSOTf and 2,2′-bipyridyl | A mild and chemoselective method that proceeds under nearly neutral conditions. | researchgate.net |

| Lewis Acidic Montmorillonite Clay | Effective for chelation-assisted cleavage, especially with adjacent functional groups. | mdma.ch |

Following deprotection, the newly liberated hydroxyl group at C4 can undergo typical reactions for phenols. These include, but are not limited to, O-alkylation and O-acylation to introduce a variety of substituents. However, a significant role of the C4-hydroxyl group is its ability to direct electrophilic substitutions to other positions on the indole's benzene (B151609) ring, such as C5 and C7. wiley.comacs.org

The indole ring possesses distinct regions of reactivity. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene portion. The canonical order of reactivity for electrophilic substitution is C3 > N1 > C2. sci-hub.senih.gov Functionalization of the benzene ring is more challenging but can be achieved, often influenced by the directing effects of existing substituents like the C4-hydroxyl group. sci-hub.se

Modifications at C3: The C3 position is the most nucleophilic and reactive site on the indole scaffold. nih.gov It readily undergoes electrophilic substitution reactions. For instance, multicomponent reactions involving an indole, an aldehyde, and a 1,3-dicarbonyl compound typically result in substitution at the C3 position. researchgate.net This high reactivity makes C3 a primary target for introducing molecular diversity. mdpi.com

Modifications at C2: The C2 position is less nucleophilic than C3. nih.gov Functionalization at this site often requires specific strategies, such as directed lithiation. The introduction of a directing group on the indole nitrogen, like a methoxymethyl (MOM) or methoxyethoxymethyl (MEM) group, can facilitate lithiation at the C2 position using reagents like n-butyllithium, followed by quenching with an electrophile. researchgate.net Direct C2-alkylation is less common, particularly for indoles that are unsubstituted at N1 and C3. acs.orgnih.gov

Modifications at N1: The indole nitrogen can be readily functionalized through N-alkylation or N-acylation. nih.gov This is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which can impact biological activity. mdpi.com Placing an electron-withdrawing group on the ring nitrogen can also serve to decrease the electron density of the heterocyclic ring, thereby protecting the C2 position from electrophilic attack. wiley-vch.de

| Position | Reaction Type | Example Reagents/Conditions | Description | Reference |

|---|---|---|---|---|

| C3 | Electrophilic Substitution (e.g., Friedel-Crafts) | Aldehydes, activated alkenes, imines with a catalyst. | The most reactive position for introducing a wide range of substituents. | nih.govresearchgate.net |

| C2 | Directed Lithiation | 1) n-BuLi on an N-protected indole (e.g., 1-MOM-indole) 2) Electrophile (e.g., TMS-Cl) | Allows for the introduction of substituents at the less reactive C2 position. | researchgate.net |

| N1 | N-Alkylation / N-Acylation | Alkyl halides, acyl chlorides, or benzyl (B1604629) bromides in the presence of a base. | Commonly used to modify polarity and biological properties or to protect the nitrogen. | mdpi.comnih.govwiley-vch.de |

Spectroscopic and Analytical Characterization of 4 Methoxymethoxy 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentbmrb.iomdpi.comacs.orgresearchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 4-(methoxymethoxy)-1H-indole provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum, the indole (B1671886) N-H proton signal can vary in its chemical shift depending on the sample concentration. rsc.org The protons of the methoxymethyl (MOM) group, specifically the -OCH₂O- methylene (B1212753) protons and the -OCH₃ methyl protons, exhibit characteristic signals. The methylene protons typically appear as a singlet, as do the methyl protons, but at different chemical shifts. The aromatic protons on the indole ring show distinct splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. researchgate.net

Table 1: Representative ¹H NMR Data for Indole Derivatives

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Indole N-H | Variable | Broad Singlet | - |

| Aromatic H | 6.5 - 7.7 | Multiplet | - |

| -OCH₂O- | ~5.2 | Singlet | - |

| -OCH₃ | ~3.4 | Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbons of the methoxymethyl group (-OCH₂O- and -OCH₃) have characteristic chemical shifts. The eight carbon atoms of the indole ring also produce a set of signals in the aromatic region of the spectrum. nih.gov

Table 2: Representative ¹³C NMR Data for Indole Derivatives

| Carbon | Chemical Shift (δ) ppm |

| Indole C2 | ~124 |

| Indole C3 | ~102 |

| Indole C3a | ~125 |

| Indole C4 | ~150 |

| Indole C5 | ~105 |

| Indole C6 | ~115 |

| Indole C7 | ~110 |

| Indole C7a | ~135 |

| -OCH₂O- | ~95 |

| -OCH₃ | ~56 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity between them.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. This is particularly useful for identifying adjacent protons on the indole ring. researchgate.nete-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon in the molecule. researchgate.nete-bookshelf.debeilstein-journals.org

These 2D NMR techniques, in conjunction with 1D NMR data, provide a complete and detailed picture of the molecular structure of this compound. mdpi.comsciengine.com

Infrared (IR) Spectroscopy for Functional Group Identificationmdpi.comacs.orgnih.govresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands:

N-H Stretch: A broad peak typically appears around 3400 cm⁻¹ corresponding to the N-H bond of the indole ring.

C-H Stretch: Aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxymethyl group appears just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations from the indole ring produce signals between 1450–1600 cm⁻¹.

C-O Stretch: Strong absorption bands for the C-O ether linkages of the methoxymethyl group are expected in the range of 1050–1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | ~3400 | Medium-Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O Stretch (Ether) | 1050-1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole ring system has a characteristic UV absorption profile due to π-π* transitions. The introduction of the methoxymethoxy group at the 4-position can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted indole. nist.gov The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the indole chromophore. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysisacs.orgnih.govresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound (C₁₀H₁₁NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (177.19 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula. acs.org

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of the methoxymethyl group or parts of it, leading to the formation of characteristic fragment ions.

X-ray Crystallography for Definitive 3D Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering detailed insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. The resulting electron density map allows for the construction of a detailed molecular model, which is fundamental to understanding the compound's physical and chemical properties.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions and space group, are not available for this particular compound.

However, to provide insight into the potential solid-state structure of this compound, data from structurally related indole derivatives can be examined. For instance, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid reveals a monoclinic system, which is a common crystal system for such organic molecules. In many indole derivatives, the crystal lattice is stabilized by a network of intermolecular forces, including hydrogen bonding involving the indole N-H group and π–π stacking interactions between the aromatic rings of adjacent molecules. It is plausible that this compound would exhibit similar packing motifs. The methoxymethoxy group could also participate in weak C–H···O hydrogen bonds, further stabilizing the crystal structure.

For a definitive structural elucidation of this compound, a future X-ray crystallographic analysis would be necessary. Such a study would require the growth of a suitable single crystal, which can be a challenging step, followed by data collection using a diffractometer. The refinement of the resulting data would provide the precise atomic coordinates and a wealth of structural information.

To illustrate the type of data obtained from such an analysis, a hypothetical data table based on common values for related indole structures is presented below.

Interactive Data Table: Representative Crystallographic Data for an Indole Derivative

| Parameter | Value |

| Empirical Formula | C₁₀H₁₁NO₂ |

| Formula Weight | 177.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| Crystal Size (mm³) | Value |

Note: The values in the table above are placeholders and represent the type of information that would be obtained from an X-ray crystallography experiment. This data is not from an actual analysis of this compound.

Theoretical and Computational Investigations of 4 Methoxymethoxy 1h Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For indole (B1671886) derivatives, Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), to model electronic structure and predict reactivity. chemrxiv.orguni-greifswald.deresearchgate.net These calculations provide access to a range of molecular descriptors that quantify the chemical behavior of 4-(methoxymethoxy)-1H-indole.

Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, optical polarizability, and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity and greater polarizability. researchgate.net For the parent indole molecule, the calculated energy difference between the first two excited states (related to FMOs) is in good agreement with experimental values, validating the computational approach. chemrxiv.org

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, as shown in the table below. These concepts are widely applied in computational studies of organic molecules. mdpi.com

Table 1: Global Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table represents theoretical descriptors commonly calculated for organic molecules; specific values for this compound require dedicated computational studies.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides a guide to where the molecule is likely to interact with other chemical species.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological interactions. The methoxymethoxy (MOM) group attached to the indole ring introduces several rotatable single bonds, leading to multiple possible conformations.

Molecular modeling techniques are used to explore the potential energy surface (PES) of the molecule to identify stable conformers. nih.gov This typically involves systematically rotating the dihedral angles associated with the MOM group (e.g., C4-O-C-O-C) and calculating the relative energy of each resulting geometry. Such a PES scan helps locate the global energy minimum, which corresponds to the most stable and populated conformation of the molecule under given conditions. nih.gov

Computational studies on similar substituted aromatic compounds have demonstrated that the orientation of alkoxy groups relative to the ring can significantly impact molecular stability and electronic properties. nih.gov For this compound, the most stable conformation would likely arise from a balance of steric effects and electronic interactions, such as hyperconjugation between the oxygen lone pairs of the MOM group and the π-system of the indole ring. The results of such an analysis are typically presented as a table of low-energy conformers and their relative energies.

Table 2: Illustrative Conformational Analysis Data

| Conformer | Dihedral Angle (τ C4-O-C-O) | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| 1 | ~180° (anti-periplanar) | 0.00 | Most Stable |

| 2 | ~60° (gauche) | 1.42 | Less Stable |

| 3 | ~-60° (gauche) | 1.62 | Less Stable |

| 4 | 0° (syn-periplanar) | 2.79 | Least Stable |

This table is a hypothetical representation based on typical conformational analyses of molecules with similar functional groups, such as 5,6-dimethoxy-1-indanone. nih.gov The actual values for this compound would need to be determined by specific calculations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. rsc.orgnih.gov For the indole scaffold, electrophilic substitution is a characteristic reaction, and computational studies have provided deep insights into its mechanism.

Recent quantum chemical calculations and molecular dynamics simulations on the electrophilic aminoalkenylation of the parent indole molecule have shown that the reaction proceeds through a cation-π complex, followed by an electrophilic addition step. pku.edu.cn The calculations were able to locate the key transition state for this addition and determine its activation free energy. pku.edu.cn Such studies can also resolve questions of selectivity; for instance, they can determine whether a reaction is kinetically or dynamically controlled by mapping the potential energy surface and simulating reaction trajectories. pku.edu.cn

The presence of the electron-donating 4-(methoxymethoxy) group is expected to influence the regioselectivity and rate of electrophilic attack on the indole ring. Computational studies can precisely quantify this influence by modeling the reaction pathways for substitution at different positions (e.g., C3 vs. C5 vs. C7). By calculating the Gibbs free energy profiles for each pathway, researchers can predict the most favorable product.

The process involves:

Locating Reactants and Products: The geometries of the starting materials and potential products are optimized.

Transition State Searching: Sophisticated algorithms are used to find the saddle point on the potential energy surface that connects reactants to products. This is the transition state.

Frequency Calculations: These calculations confirm that the located structure is a true transition state (identified by having exactly one imaginary frequency) and are used to compute thermodynamic properties like the Gibbs free energy of activation (ΔG‡).

Studies on the isomerization of indole itself have successfully used DFT and higher-level methods like CCSD(T) to calculate the activation energies for various rearrangement pathways, demonstrating the power of these methods to explain experimentally observed phenomena. researchgate.net

Research Applications and Broader Context of 4 Methoxymethoxy 1h Indole Derivatives

Role in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Products

While direct total syntheses of complex indole alkaloids explicitly starting from 4-(methoxymethoxy)-1H-indole are not extensively documented in readily available literature, the use of 4-methoxyindole derivatives is a well-established strategy in the synthesis of various natural products. nih.gov The 4-oxygenated substitution pattern is a key feature in a number of biologically active indole alkaloids. The methoxymethyl ether in this compound serves as a protected form of the 4-hydroxy group, which is crucial for synthetic manipulations at other positions of the indole nucleus without undesired side reactions.

The synthesis of complex natural products often involves intricate pathways with multiple steps. The use of a protecting group like MOM is essential to ensure the survival of the hydroxyl group during transformations such as lithiation, transition-metal-catalyzed cross-coupling reactions, or strong acid/base-catalyzed cyclizations that might be employed to construct the complex polycyclic systems characteristic of many indole alkaloids. nih.gov For instance, the synthesis of 4-(methoxymethyl)-2-methylindole has been achieved as part of the total synthesis of indole alkaloids extracted from European Basidiomycetes. rsc.org Although not the MOM-protected variant, this highlights the importance of 4-substituted indoles in natural product synthesis.

Applications in Medicinal Chemistry Research as Synthetic Intermediates

The indole scaffold is a privileged structure in medicinal chemistry, present in a vast array of pharmacologically active compounds. nih.govrsc.org Derivatives of this compound are valuable intermediates in the synthesis of novel therapeutic agents due to the biological significance of 4-hydroxyindoles.

The 4-hydroxyindole (B18505) moiety is a key pharmacophore in several bioactive molecules. The MOM-protected precursor, this compound, allows for the chemical elaboration of the indole core to introduce various functionalities before the final deprotection to reveal the active 4-hydroxyindole derivative. For example, derivatives of 4,6-dimethoxy-1H-indole have been synthesized and shown to possess antibacterial and antitumor properties. samipubco.com This suggests that derivatives of this compound could serve as precursors to compounds with similar biological activities. The synthesis of such bioactive compounds often involves the introduction of substituents at various positions of the indole ring, a process facilitated by the protection of the reactive 4-hydroxy group. chim.it

| Bioactive Indole Derivative Class | Potential Therapeutic Application | Precursor Role of this compound |

| Substituted 4-Hydroxyindoles | Antibacterial, Antitumor | Enables modification of the indole core before deprotection to the active compound. |

| 4-Oxygenated Indole Alkaloid Analogs | Neurological Disorders | Serves as a key building block for constructing the core structure of the alkaloid analogs. |

| Receptor Ligands | Various (e.g., CNS disorders) | Facilitates the synthesis of complex structures required for specific receptor binding. |

Fluorescently labeled ligands are invaluable tools for studying receptor-ligand interactions, receptor distribution, and cellular uptake processes. The indole scaffold can be functionalized to incorporate a fluorophore, creating a biochemical probe. While specific examples utilizing this compound as a direct precursor for such probes are not prominent in the literature, the development of fluorescent 4-indolyl derivatives as high-affinity probes for sigma (σ) receptors has been reported. nih.gov These probes are crucial for investigating the role of σ receptors in various physiological and pathological processes. The synthesis of such complex molecules would likely benefit from a protected intermediate like this compound to allow for the attachment of the fluorophore and other necessary moieties without interference from the hydroxyl group.

Advanced Synthetic Methodologies Employed in Related Systems

The synthesis of complex and stereochemically defined indole derivatives often requires the use of advanced synthetic methodologies. While specific applications to this compound are not extensively detailed, these techniques are broadly applied to indole chemistry.

The enantioselective synthesis of chiral indole derivatives is of great importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. Asymmetric catalysis, using either chiral metal complexes or organocatalysts, is a powerful tool for achieving high enantioselectivity. nih.govnih.gov For instance, the asymmetric Friedel-Crafts alkylation of indoles is a common method for introducing a chiral substituent at the C3 position. mdpi.com Chiral catalysts can control the facial selectivity of the attack on the indole nucleus, leading to the preferential formation of one enantiomer. While not specifically documented for this compound, such methodologies are, in principle, applicable and would be crucial for the synthesis of enantiomerically pure, complex targets derived from this intermediate.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating organic reactions. nih.govchemicaljournals.comsciforum.net The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov MAOS has been successfully applied to a variety of indole syntheses and functionalizations. For example, the synthesis of 4-hydroxy indole, a closely related compound, has been achieved using microwave heating. actascientific.com This suggests that synthetic steps involving this compound, such as substitutions, cyclizations, or cross-coupling reactions, could potentially be optimized using MAOS to improve efficiency and reduce synthesis time.

| Advanced Synthetic Methodology | Application in Indole Chemistry | Potential Relevance to this compound |

| Asymmetric Catalysis | Enantioselective synthesis of chiral indole alkaloids and medicinal compounds. nih.govnih.gov | Synthesis of enantiomerically pure complex molecules derived from the this compound core. |

| Microwave-Assisted Organic Synthesis (MAOS) | Acceleration of various indole-forming and functionalization reactions. nih.govsciforum.net | More efficient and rapid synthesis of derivatives of this compound. |

The primary application of this compound in research lies in its role as a protected precursor to 4-hydroxyindoles. The hydroxyl group at the 4-position is reactive and can interfere with many standard synthetic transformations. The introduction of the MOM group masks this reactivity, enabling chemists to perform modifications on other parts of the indole structure without unintended side reactions. Once the desired chemical architecture is in place, the MOM group can be readily removed under acidic conditions to reveal the free hydroxyl group.

A significant example of this strategy is found in the synthesis of analogues of the natural product schweinfurthin. In the total synthesis of these potent anti-proliferative compounds, 4-hydroxy-1H-indole-6-carboxylic acid ethyl ester is first protected as its methoxymethyl ether, yielding this compound-6-carboxylic acid ethyl ester. nih.gov This protection allows for subsequent chemical manipulations on the indole ring, which are crucial for building the complex structure of schweinfurthin analogues. nih.gov

The broader context of research involving derivatives of this compound extends to various areas of medicinal chemistry. The indole nucleus itself is a privileged structure, meaning it is a common motif in molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. samipubco.comchemimpex.comresearchgate.net By utilizing the MOM-protected 4-hydroxyindole, researchers can synthesize a diverse library of novel indole derivatives and screen them for potential therapeutic applications.

For instance, new heterocyclic compounds derived from methoxy-substituted indoles have been synthesized and evaluated for their antibacterial and antitumor activities. samipubco.comresearchgate.net These studies often involve the creation of pyrazole, isoxazole, and pyrimidine derivatives attached to the indole core, demonstrating the versatility of this chemical scaffold in generating compounds with potential pharmacological value. samipubco.comresearchgate.net

Table 1: Selected Research Applications of Methoxy-Substituted Indole Derivatives

| Derivative Class | Research Focus | Potential Application |

| Pyrazole-substituted indoles | Anticancer screening | Development of new chemotherapeutic agents |

| Isoxazole-substituted indoles | Antibacterial assays | Discovery of novel antibiotics |

| Pyrimidine-substituted indoles | Antitumor and antimicrobial evaluation | Broad-spectrum therapeutic agents |

| Schweinfurthin Analogues | Anti-proliferative activity | Cancer therapy |

Future Research Directions in this compound Chemistry

The future of research involving this compound and its derivatives is poised for expansion into several exciting areas. The continued importance of the indole scaffold in drug discovery ensures that novel synthetic methodologies and applications will remain a key focus.

One promising avenue for future research is the development of more efficient and environmentally friendly methods for the introduction and removal of the MOM protecting group, or the exploration of alternative protecting groups for the 4-hydroxyindole system. While the MOM group is effective, its cleavage under acidic conditions may not be compatible with all sensitive functional groups that chemists may wish to incorporate into their target molecules.

Furthermore, the exploration of the biological activities of a wider range of derivatives of 4-hydroxyindole, made accessible through the use of its MOM-protected form, is a vast and underexplored area. High-throughput screening of libraries of these compounds against various biological targets could lead to the discovery of new lead compounds for drug development.

Another area of potential is the application of this compound in the synthesis of materials with interesting electronic or photophysical properties. The indole ring is known to be a good electron donor, and the strategic functionalization of the indole nucleus can lead to the creation of novel organic materials for use in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Q. What are the common synthetic routes for 4-(methoxymethoxy)-1H-indole?

- Methodological Answer : The synthesis typically involves functionalization of the indole scaffold. A key approach includes:

- Sonogashira Coupling : Used to introduce alkynyl groups to the indole core, followed by protection/deprotection steps to install the methoxymethoxy group .

- CuI-Mediated Cyclization : For indole ring formation, as described in protocols for related methoxy-substituted indoles (e.g., 4-methoxy-1H-indole derivatives) .

- Protection Strategies : Methoxymethoxy (MOM) groups are introduced via alkylation of hydroxyl intermediates using chloromethyl methyl ether (MOM-Cl) under basic conditions, though specific conditions for 4-position substitution require optimization .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation relies on:

- NMR Spectroscopy : and NMR data (e.g., δ 3.90 ppm for methoxy protons, δ 157.6 ppm for indole carbonyls) .

- X-ray Crystallography : Used to confirm substituent positions and dihedral angles (e.g., 22.5° between benzene and indole rings in related structures) .

- IR and HRMS : Validation of functional groups (e.g., C=O stretches at ~1600 cm) and molecular ion peaks (e.g., [M+H]+ at m/z 268.1338) .

Q. What biochemical interactions are reported for this compound derivatives?

- Methodological Answer : Studies on analogous compounds reveal:

- Enzyme Inhibition : Interaction with kinases (e.g., PAK1) via hydrophobic back-pocket binding and hydrophilic group positioning .

- Receptor Modulation : Binding to serotoninergic or adrenergic receptors due to indole’s structural mimicry of tryptophan derivatives .

- Antiviral Activity : Inhibition of viral replication enzymes (e.g., HIV protease) through π-π stacking with catalytic residues .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Testing Pd/Cu ratios in Sonogashira coupling to reduce side reactions (e.g., homocoupling) .

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates during MOM group installation .

- Temperature Control : Lowering reaction temperatures (<60°C) during cyclization to prevent decomposition .

Table 1 : Yield Comparison for MOM Protection Reactions

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-OH-Indole | KCO | THF | 65 | |

| 4-OH-Indole | NaH | DMF | 88 |

Q. What strategies enhance bioactivity in SAR studies of this compound derivatives?

- Methodological Answer :

- Hydrophobic Modifications : Adding aryl groups at the 3-position improves PAK1 inhibition (IC < 1 μM) by occupying hydrophobic pockets .

- Polar Substituents : Introducing sulfonamides or nitriles at the 5-position enhances solubility and target selectivity (e.g., >10-fold selectivity over PAK2) .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) guide substituent placement to optimize binding energy (ΔG < -8 kcal/mol) .

Q. How should researchers resolve contradictions in reported biological activities?

- Methodological Answer : Contradictions (e.g., variable IC values for kinase inhibition) are addressed via:

- Assay Standardization : Replicating experiments under identical conditions (e.g., ATP concentration, pH 7.4) .

- Orthogonal Validation : Cross-checking results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

- Meta-Analysis : Comparing structural data (e.g., X-ray vs. NMR-derived conformers) to identify bioactive conformations .

Key Considerations for Experimental Design

- Synthetic Challenges : MOM group lability under acidic conditions necessitates neutral pH during purification .

- Analytical Pitfalls : Overlapping NMR signals (e.g., methoxy vs. aromatic protons) require high-field instruments (≥400 MHz) .

- Biological Assays : Use cell lines with confirmed target expression (e.g., HeLa for PAK1 studies) to reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.